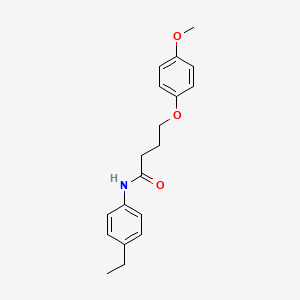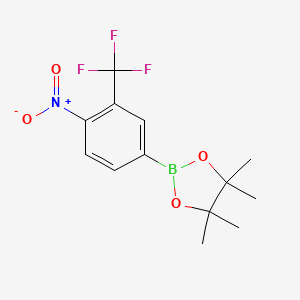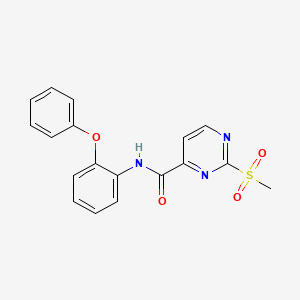
3-Ethyl-2-oxo-1,2-dihydrochinolin-6-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Material Science: Utilized in the development of advanced materials, including polymers and dyes.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
Target of Action
The primary target of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The increased level of acetylcholine enhances the conductivity of nerve impulses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in memory and cognition . By preventing the breakdown of acetylcholine, the compound enhances the transmission of nerve impulses in this pathway . This can have downstream effects on cognitive function, potentially improving symptoms of neurodegenerative diseases like Alzheimer’s disease .
Pharmacokinetics
Similar compounds have been shown to be well-tolerated orally , suggesting that this compound may also have good bioavailability
Result of Action
The inhibition of AChE by 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride leads to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced nerve impulse transmission, which can improve cognitive function . In fact, some compounds in this group have shown better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
It is known that quinolones, the class of compounds to which it belongs, can interact with various enzymes and proteins . For instance, some quinolones have been found to inhibit the acetylcholinesterase enzyme (AChE), which plays a crucial role in nerve impulse transmission .
Cellular Effects
Related quinolones have been shown to influence cell function by interacting with various cellular processes . For example, some quinolones can inhibit AChE, which can affect cell signaling pathways .
Molecular Mechanism
It is likely that it may exert its effects at the molecular level through interactions with biomolecules, similar to other quinolones .
Temporal Effects in Laboratory Settings
Related quinolones have been found to be stable under various conditions .
Dosage Effects in Animal Models
The effects of different dosages of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in animal models have not been reported. Related quinolones have shown varying effects at different dosages .
Metabolic Pathways
It is known that quinolones can interact with various enzymes and cofactors .
Transport and Distribution
Related quinolones have been found to interact with various transporters and binding proteins .
Subcellular Localization
Related quinolones have been found to localize in various compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Oxidation: The 2-position of the quinoline ring is oxidized to form the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the quinoline derivative with chlorosulfonic acid.
Industrial Production Methods
Industrial production of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Hydroxyquinolines: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride: Lacks the ethyl group, resulting in different reactivity and biological activity.
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties.
3-Ethyl-2-oxo-1,2-dihydroquinoline-4-sulfonyl chloride: The sulfonyl chloride group is positioned differently, affecting its reactivity and applications.
Uniqueness
3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is unique due to the specific positioning of the ethyl group and the sulfonyl chloride group, which confer distinct reactivity and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and biological research.
Eigenschaften
IUPAC Name |
3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJDDNLXKBSOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)
![2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2399604.png)
![2-(3-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2399606.png)
![3-cyclohexyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)
![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)




![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)
![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)
